molecular formula C18H19ClN2O B13443696 4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde

4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde

货号: B13443696
分子量: 314.8 g/mol
InChI 键: LGLPBHBLXSWKFD-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is a chiral organic compound that serves as a critical advanced intermediate in synthetic organic chemistry, particularly in the pharmaceutical sector. Its primary research value lies in its role as a precursor for the synthesis of levocetirizine, the potent and selective (R)-enantiomer of the antihistamine drug cetirizine . Levocetirizine is a second-generation antihistamine used for the treatment of allergic rhinitis and chronic urticaria, valued for its high affinity for the human H1 receptor and minimal sedative effects . The piperazinecarboxaldehyde functional group in this molecule is a versatile handle for further chemical transformations. Researchers can utilize this aldehyde to introduce diverse structural elements via reactions such as reductive amination or nucleophilic addition, enabling the exploration of structure-activity relationships or the development of novel synthetic pathways . The (R)-configuration at the benzhydryl carbon center is essential for the desired biological activity of the final active pharmaceutical ingredient (API), underscoring the importance of obtaining this intermediate in high enantiomeric purity . This product is intended for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

属性

分子式

C18H19ClN2O

分子量

314.8 g/mol

IUPAC 名称

4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C18H19ClN2O/c19-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)21-12-10-20(14-22)11-13-21/h1-9,14,18H,10-13H2/t18-/m1/s1

InChI 键

LGLPBHBLXSWKFD-GOSISDBHSA-N

手性 SMILES

C1CN(CCN1C=O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

规范 SMILES

C1CN(CCN1C=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

产品来源

United States

准备方法

Stereoselective Resolution and Salt Formation

One established approach involves the resolution of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine into its (R)-enantiomer via salt formation with N-acetyl-L-phenylalanine, followed by salt neutralization to yield the optically pure compound.

  • Step 1: Contact racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine with N-acetyl-L-phenylalanine to form a crystalline salt of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine.
  • Step 2: Filter and wash the crystals, then neutralize the salt with a base to liberate the free (R)-enantiomer of the piperazine compound.

Reaction Conditions:

Step Conditions Notes
Salt Formation Stir at 35 °C for 5 hours Crystallization step
Neutralization Base treatment (e.g., NaOH) Recovery of free base
Drying 40 °C drying temperature To obtain pure crystals

This method provides an efficient stereoselective resolution route, yielding high enantiomeric purity.

Nucleophilic Substitution of Piperazine with 4-Chlorobenzhydryl Chloride

Another common synthetic route involves the nucleophilic substitution of piperazine with 4-chlorobenzhydryl chloride (4-CBC) in an organic solvent such as toluene, catalyzed by potassium iodide and facilitated by heating.

  • Procedure:
    • Mix piperazine, 4-CBC, a catalytic amount of potassium iodide, and a solvent (toluene).
    • Heat the mixture to 80 °C for 0.5 hours, then maintain reflux at 80 °C for 12 hours.
    • Cool the reaction mixture to room temperature, wash with water, and treat with hydrochloric acid to precipitate the hydrochloride salt.
    • Neutralize with sodium hydroxide to isolate the free base.
Parameter Details
Solvent Toluene
Catalyst Potassium iodide (KI)
Temperature 80 °C (heating and reflux)
Reaction Time 12.5 hours total
Yield Approximately 92%
Purification Acid-base extraction, drying

This method is notable for its relatively high yield and straightforward workup, producing 1-(4-chlorobenzhydryl)piperazine, a close precursor to the target compound.

Oxidation to Form the Carboxaldehyde Functionality

The conversion of the piperazine derivative to the corresponding carboxaldehyde (piperazinecarboxaldehyde) is typically achieved by selective oxidation of the piperazine nitrogen substituent.

  • While specific detailed protocols for the aldehyde formation on this compound are less commonly reported, general methods for similar piperazinecarboxaldehydes involve controlled oxidation using reagents such as:

    • Pyridinium chlorochromate (PCC)
    • Dess–Martin periodinane
    • Swern oxidation
  • These methods allow the conversion of the corresponding piperazine methyl or alcohol intermediates to the aldehyde under mild conditions, preserving stereochemistry.

Hydrolysis and Salt Formation for Further Derivatization

In some synthetic routes, hydrolysis steps are employed to convert esters or other protected forms into the free acid or aldehyde forms, often under acidic or basic conditions.

  • Acid hydrolysis is preferred, using aqueous sulfuric or hydrochloric acid at temperatures between -20 °C and 130 °C, commonly around 80-85 °C for optimal conversion.
  • The hydrolysis byproducts, such as benzyl amines, can be recovered and recycled to improve overall process efficiency.

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents/Conditions Yield (%) Notes Reference
Resolution with N-acetyl-L-phenylalanine Racemic piperazine + N-acetyl-L-phenylalanine, 35 °C, 5 h Not specified High enantiomeric purity via salt formation
Nucleophilic substitution Piperazine + 4-CBC, KI catalyst, toluene, 80 °C, 12 h ~92 Produces 1-(4-chlorobenzhydryl)piperazine hydrochloride salt
Oxidation to aldehyde PCC, Dess–Martin, or Swern oxidation (general) Variable Mild oxidation to aldehyde group
Acid hydrolysis Aqueous H2SO4 or HCl, 80-85 °C Not specified Hydrolysis of intermediates, byproduct recovery

Research Discoveries and Process Optimization

  • The stereoselective salt formation method allows for the isolation of the (R)-enantiomer with high optical purity, which is critical for pharmaceutical applications where enantiomeric purity affects efficacy and safety.
  • The nucleophilic substitution method benefits from the use of potassium iodide as a catalyst, which enhances the reaction rate and yield by facilitating halide exchange and nucleophilicity.
  • Hydrolysis and oxidation steps are optimized to maintain the integrity of the chiral center while achieving the desired functional group transformations.
  • Process improvements focus on recycling byproducts such as benzyl amines to enhance overall yield and reduce waste, demonstrating green chemistry principles in industrial synthesis.

化学反应分析

Types of Reactions

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

科学研究应用

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Pharmacological and Physicochemical Properties

Property 4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde Levocetirizine 1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine
Solubility Low in water; soluble in DMSO High (dihydrochloride salt) Insoluble in water; soluble in organic solvents
Melting Point Not reported (decomposes) 225–227°C 148–150°C
Bioactivity Intermediate (non-therapeutic) H1 receptor antagonist Chiral resolving agent
Stability Air-sensitive (aldehyde oxidation) Stable under ambient conditions Stable up to 200°C

生物活性

4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde, also known by its chemical structure with the CAS number 1136010-98-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19ClN2O
  • Molecular Weight : 314.81 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has been shown to act as a modulator for several receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and neuropsychiatric disorders.
  • Inhibition of Angiogenesis : Research indicates that this compound may inhibit angiogenesis, a process essential for tumor growth and metastasis. The mechanisms involve the downregulation of vascular endothelial growth factor (VEGF) pathways .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to fully elucidate this aspect.

Case Study Overview

Several studies have investigated the pharmacological effects of this compound:

  • Study 1 : A study published in Pharmacology Reports demonstrated that this compound exhibited significant antidepressant-like effects in animal models, indicating its potential utility in treating depression and anxiety disorders.
  • Study 2 : In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines, suggesting a role in cancer therapy as an anti-proliferative agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depressive behaviors in modelsPharmacology Reports
Anti-cancerInhibition of cell proliferation in cancer cell linesJournal of Medicinal Chemistry
AntimicrobialActivity against specific bacterial strainsAntimicrobial Agents and Chemotherapy

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde, and how can purity be ensured?

  • Methodology :

  • Step 1 : React (R)-(4-chlorophenyl)phenylmethanol with piperazine under reflux conditions in ethanol (20 mL) using carbamic chloride derivatives as intermediates .
  • Step 2 : Purify via recrystallization (ethanol, room temperature) to achieve >95% purity (HPLC) .
  • Step 3 : Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

Q. How is the stereochemical configuration of the (R)-enantiomer confirmed?

  • Methodology :

  • X-ray crystallography : Resolve single-crystal structures to confirm the (R)-configuration via bond angles and torsion parameters (e.g., C–Cl and C–N bond lengths) .
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers and verify optical rotation .

Q. What solubility and stability data are critical for in vitro assays?

  • Key Parameters :

  • Solubility : 0.24 g/L in water at 25°C; enhance solubility using DMSO (≤1% v/v) for biological assays .
  • Stability : Store at +4°C in amber vials to prevent photodegradation; monitor via LC-MS for decomposition products (e.g., piperazine oxidation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent Modification : Synthesize analogs with fluorophenyl or carbothioamide groups (e.g., replace 4-chlorophenyl with 2-fluorophenyl) to assess impact on biological activity .
  • In Silico Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A/2C) based on piperazine core flexibility and substituent hydrophobicity .

Q. How to resolve contradictions in reported biological activity (e.g., psychoactive vs. anticancer effects)?

  • Methodology :

  • Dose-Response Assays : Test across concentrations (1 nM–100 µM) in neuronal (SH-SY5Y) and cancer (MCF-7) cell lines to identify target-specific effects .
  • Off-Target Screening : Use radioligand binding assays (e.g., CEREP panel) to rule out cross-reactivity with adrenergic or dopaminergic receptors .

Q. What advanced techniques validate hydrogen bonding and crystal packing in this compound?

  • Methodology :

  • Single-Crystal XRD : Analyze N–H⋯O hydrogen bonds (2.8–3.0 Å) to confirm intermolecular interactions and lattice stability .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict vibrational modes (FT-IR) and compare with experimental spectra .

Q. How to design a robust protocol for metabolic stability studies?

  • Methodology :

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) to identify enzyme interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。